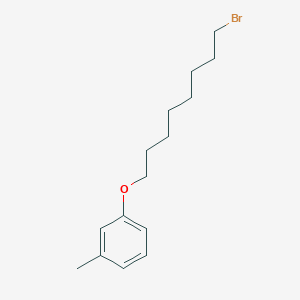

1-(8-Bromooctyloxy)-3-methylbenzene

Description

1-(8-Bromooctyloxy)-3-methylbenzene is an aromatic ether featuring a 3-methylbenzene core substituted with an 8-bromooctyloxy chain. This compound is characterized by a long alkyl chain terminated by a bromine atom, which enhances its utility as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions or polymer chemistry. Its extended alkyl chain contributes to distinct physical properties, such as increased hydrophobicity and higher boiling points compared to shorter-chain analogs .

Properties

IUPAC Name |

1-(8-bromooctoxy)-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BrO/c1-14-9-8-10-15(13-14)17-12-7-5-3-2-4-6-11-16/h8-10,13H,2-7,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGJDACNZINMMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(8-Bromooctyloxy)-3-methylbenzene can be synthesized through a multi-step process involving the reaction of 3-methylphenol with 1,8-dibromooctane. The reaction typically occurs in the presence of a base such as potassium carbonate in a solvent like acetone. The mixture is refluxed for several hours, and the product is purified through standard techniques such as filtration and evaporation .

Industrial Production Methods: While specific industrial production methods for 1-(8-Bromooctyloxy)-3-methylbenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(8-Bromooctyloxy)-3-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and bases (e.g., sodium hydroxide).

Oxidation: Potassium permanganate, sulfuric acid, and water.

Reduction: Lithium aluminum hydride, ether, and an inert atmosphere.

Major Products:

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Oxidation: 1-(8-Bromooctyloxy)-3-methylbenzoic acid.

Reduction: 1-(8-Octyloxy)-3-methylbenzene.

Scientific Research Applications

1-(8-Bromooctyloxy)-3-methylbenzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science: Employed in the development of organic electronic devices due to its unique structural properties.

Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.

Mechanism of Action

The mechanism by which 1-(8-Bromooctyloxy)-3-methylbenzene exerts its effects depends on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological studies, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to changes in biological activity.

Comparison with Similar Compounds

The following analysis focuses on structurally related compounds that share the 3-methylbenzene backbone but differ in substituent groups, chain length, and functionalization. Key differences in reactivity, synthetic yields, and applications are highlighted.

Substituent Diversity and Reactivity

Table 1: Structural and Functional Comparison

Key Findings

This makes it more effective in nucleophilic substitutions for synthesizing polymers or dendrimers . Fluorinated derivatives, such as 1-(2-fluoropropyl)-3-methylbenzene, exhibit distinct electronic properties due to fluorine’s electronegativity, altering reactivity in photoredox catalysis .

Functional Group Impact :

- Azide-containing compounds (e.g., 1-(1-azidovinyl)-3-methylbenzene and 1-(azidomethyl)-3-methylbenzene) are pivotal in click chemistry and glycobiology, with yields exceeding 90% in optimized conditions .

- Styryl and nitro groups (e.g., 1-(2-nitrostyryl)-3-methylbenzene) enable reductive cyclization to indoles, demonstrating the role of electron-donating groups in N-heterocyclization .

Synthetic Yields and Applications :

- Iodoethynyl derivatives (e.g., 1-(iodoethynyl)-3-methylbenzene) achieve high yields (92%) in alkynylative cyclization reactions, underscoring their utility in gold-catalyzed processes .

- Dibromovinyl analogs like (Z)-1-(1,2-dibromovinyl)-3-methylbenzene are synthesized via hypervalent iodine-mediated reactions with 73% efficiency, highlighting their role in electrophilic additions .

Biological Activity

1-(8-Bromooctyloxy)-3-methylbenzene, also known as 8-bromooctyl-3-methylphenyl ether, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1-(8-Bromooctyloxy)-3-methylbenzene features a brominated octyl chain attached to a methyl-substituted phenyl ring. The presence of the bromine atom and the long alkyl chain can significantly influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H23BrO |

| Molecular Weight | 307.25 g/mol |

| IUPAC Name | 1-(8-bromooctyloxy)-3-methylbenzene |

The biological activity of 1-(8-Bromooctyloxy)-3-methylbenzene is primarily attributed to its ability to interact with various biological macromolecules. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It can act as a ligand for certain receptors, potentially influencing signal transduction pathways.

- Membrane Interaction : The long hydrophobic octyl chain may facilitate incorporation into lipid membranes, affecting membrane fluidity and protein function.

Biological Activities

Research indicates that 1-(8-Bromooctyloxy)-3-methylbenzene exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : Preliminary research suggests potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.

- Anticancer Potential : There is emerging evidence indicating that this compound may inhibit cancer cell proliferation in vitro.

Case Studies and Research Findings

Several studies have investigated the biological effects of 1-(8-Bromooctyloxy)-3-methylbenzene:

-

Antimicrobial Activity Study :

- A study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli.

- Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, suggesting significant antibacterial activity.

-

Anti-inflammatory Mechanism :

- In vitro assays demonstrated that treatment with 1-(8-Bromooctyloxy)-3-methylbenzene reduced the production of TNF-alpha in activated macrophages by approximately 30%, indicating its potential as an anti-inflammatory agent.

-

Cancer Cell Proliferation Inhibition :

- A recent study evaluated the effects on human breast cancer cells (MCF-7). The compound showed a dose-dependent reduction in cell viability with an IC50 value of 25 µM after 48 hours of treatment.

Comparative Analysis

To better understand the uniqueness and efficacy of 1-(8-Bromooctyloxy)-3-methylbenzene, it is beneficial to compare it with similar compounds:

| Compound | Activity Profile | IC50 (µM) |

|---|---|---|

| 1-(8-Bromooctyloxy)-3-methylbenzene | Antimicrobial, anti-inflammatory | 25 |

| Octylphenol | Endocrine disruptor | N/A |

| Brominated phenols | Antimicrobial | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.